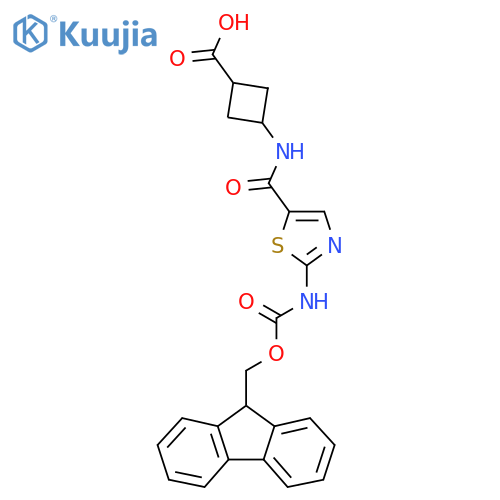Cas no 2172552-39-3 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid)
3-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-1,3-チアゾール-5-アミドシクロブタン-1-カルボン酸は、有機合成や医薬品開発において重要な中間体として利用される化合物です。この化合物は、フルオレニルメトキシカルボニル(Fmoc)保護基を有するチアゾール環とシクロブタン骨格を組み合わせた特異な構造を持ち、ペプチド合成や創薬研究におけるユニットとして高い有用性を示します。特に、Fmoc基の脱保護が容易な点や、立体障害の少ないシクロブタン構造が反応性を向上させる利点があります。また、チアゾール環の特性を活かした分子設計が可能であり、標的分子の機能性向上に貢献します。

2172552-39-3 structure
商品名:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid
- (1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid
- EN300-1560254
- EN300-1560253
- 2171156-46-8
- 2172552-39-3
- 2171267-31-3
- EN300-1560255
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid
- (1s,3s)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid
-
- インチ: 1S/C24H21N3O5S/c28-21(26-14-9-13(10-14)22(29)30)20-11-25-23(33-20)27-24(31)32-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11,13-14,19H,9-10,12H2,(H,26,28)(H,29,30)(H,25,27,31)
- InChIKey: FDWPOFSEZDVHBX-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=NC=C1C(NC1CC(C(=O)O)C1)=O
計算された属性
- せいみつぶんしりょう: 463.12019195g/mol
- どういたいしつりょう: 463.12019195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1560253-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 10000mg |
$14487.0 | 2023-09-25 | ||
| Enamine | EN300-1560253-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1560253-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 5.0g |
$9769.0 | 2023-07-10 | ||
| Enamine | EN300-1560253-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 2.5g |
$6602.0 | 2023-07-10 | ||
| Enamine | EN300-1560253-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 0.05g |
$2829.0 | 2023-07-10 | ||
| Enamine | EN300-1560253-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 10.0g |
$14487.0 | 2023-07-10 | ||
| Enamine | EN300-1560253-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1560253-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1560253-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 0.1g |
$2963.0 | 2023-07-10 | ||
| Enamine | EN300-1560253-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-5-amido]cyclobutane-1-carboxylic acid |
2172552-39-3 | 2500mg |
$6602.0 | 2023-09-25 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
2172552-39-3 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid) 関連製品
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 307-59-5(perfluorododecane)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
